molecular formula C7H5BrINO2 B13913221 1-Bromo-3-iodo-2-methyl-4-nitrobenzene

1-Bromo-3-iodo-2-methyl-4-nitrobenzene

Cat. No.: B13913221
M. Wt: 341.93 g/mol
InChI Key: AKJAHPBKYPLYDO-UHFFFAOYSA-N
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Description

1-Bromo-3-iodo-2-methyl-4-nitrobenzene is an organic compound with the molecular formula C7H5BrINO2. It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, methyl, and nitro groups. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-iodo-2-methyl-4-nitrobenzene typically involves multiple steps, starting from simpler benzene derivatives. One common method involves the nitration of a brominated benzene derivative, followed by iodination and methylation. The reaction conditions often require the use of strong acids, such as sulfuric acid, and halogenating agents like iodine and bromine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction temperatures can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-iodo-2-methyl-4-nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while nucleophilic substitution can introduce various functional groups in place of the halogens .

Mechanism of Action

The mechanism of action of 1-Bromo-3-iodo-2-methyl-4-nitrobenzene involves its reactivity towards electrophiles and nucleophiles. The electron-withdrawing nitro group and halogens make the benzene ring more susceptible to nucleophilic attack, while the methyl group can influence the orientation of electrophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3-iodo-2-methyl-4-nitrobenzene is unique due to the presence of multiple substituents on the benzene ring, which can significantly influence its reactivity and the types of reactions it can undergo. The combination of bromine, iodine, methyl, and nitro groups makes it a versatile compound for various synthetic and research applications .

Properties

Molecular Formula

C7H5BrINO2

Molecular Weight

341.93 g/mol

IUPAC Name

1-bromo-3-iodo-2-methyl-4-nitrobenzene

InChI

InChI=1S/C7H5BrINO2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,1H3

InChI Key

AKJAHPBKYPLYDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1I)[N+](=O)[O-])Br

Origin of Product

United States

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